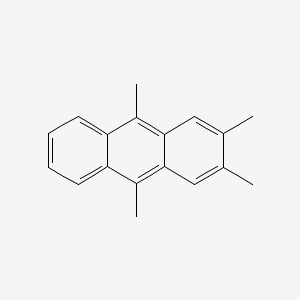

2,3,9,10-Tetramethylanthracene

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,9,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHOYEVHCCKZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216730 | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66552-77-0 | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066552770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 2,3,9,10-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,3,9,10 Tetramethylanthracene

Established Synthetic Pathways to 2,3,9,10-Tetramethylanthracene

The construction of the this compound framework can be achieved through several strategic synthetic routes, primarily relying on cycloaddition reactions to build the tricyclic system, followed by aromatization.

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, serves as a primary method for constructing the anthracene (B1667546) skeleton. atc.ioedu.krd This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. edu.krd For the synthesis of this compound, the logical precursors are a substituted diene and a naphthoquinone derivative, which acts as the dienophile.

The reaction between 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and a suitable naphthoquinone, such as α-naphthoquinone (1,4-naphthoquinone), provides the foundational carbon framework. The electron-donating methyl groups on the diene enhance its reactivity. The reaction proceeds via a concerted mechanism through a cyclic transition state to yield a hydroanthraquinone adduct. atc.io The reaction of 2,3-dimethylbutadiene with quinone systems has been documented, demonstrating the feasibility of this approach. researchgate.net

The initial product of the Diels-Alder reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethylbutadiene is a tetrahydroanthracenedione. To achieve the final aromatic anthracene structure, this intermediate must undergo further chemical transformation, specifically dehydrogenation or aromatization.

This two-stage process can be summarized as:

Cycloaddition: 1,4-Naphthoquinone reacts with 2,3-dimethylbutadiene to form the initial adduct. This reaction builds the core tricyclic structure. The synthesis of related hydroanthraquinone derivatives from substituted naphthoquinones and various dienes is a well-established method that proceeds under mild conditions with high yields. nih.gov

Aromatization: The resulting adduct is then subjected to a dehydrogenation agent or specific reaction conditions to eliminate hydrogen and form the stable, fully aromatic anthracene ring system. This step is crucial for generating the final product, this compound.

The synthesis of a related compound, 1,4-dimethyl-9,10-anthraquinone, from 1,4-naphthoquinone and 2,4-hexadiene (B1165886) has been studied, illustrating this sequential cycloaddition-oxidation strategy. researchgate.net

Table 1: Generalized Diels-Alder Pathway to Substituted Anthracenes

| Step | Reaction Type | Reactants | Intermediate/Product | Key Features |

| 1 | [4+2] Cycloaddition | Substituted 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) + Naphthoquinone (e.g., 1,4-naphthoquinone) | Tetrahydroanthracenedione adduct | Forms the core tricyclic skeleton. Regioselectivity is determined by the substituents on both the diene and dienophile. nih.gov |

| 2 | Aromatization | Tetrahydroanthracenedione adduct | Substituted Anthracene (e.g., this compound) | Involves dehydrogenation to create the thermodynamically stable aromatic system. |

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylations and acylations and typically employ a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). mt.com

In the context of synthesizing polycyclic aromatic hydrocarbons, Friedel-Crafts reactions can be used to build fused ring systems. nih.gov For instance, an intramolecular Friedel-Crafts reaction, where the aromatic ring and the reacting alkyl or acyl group are part of the same molecule, is a common strategy for ring closure. The Haworth synthesis is a classic example of using successive Friedel-Crafts acylation and reduction steps to construct polycyclic systems. wikipedia.org

While a versatile method, a direct, high-yield synthesis of this compound using a standard Friedel-Crafts approach is not prominently described in the literature. Such a synthesis would likely face challenges related to controlling the specific positions of the methyl groups (regioselectivity) on the anthracene core.

Derivatization Strategies and Functionalization of this compound

The chemical reactivity of the anthracene core is concentrated at the central 9- and 10-positions. These sites are the most susceptible to electrophilic attack and are particularly active in cycloaddition reactions, which allows for the selective functionalization of the molecule.

Functionalization at the 9,10-positions disrupts the aromaticity of the central ring, but the resulting adducts are often stable. This reactivity is a hallmark of anthracene and its derivatives. researchgate.net

This compound can act as a diene in Diels-Alder reactions with various electron-deficient dienophiles. A notable example of this reactivity is the formation of adducts with buckminsterfullerene (B74262) (C₆₀). Fullerenes are electron-deficient and can be readily functionalized through cycloaddition reactions. researchgate.net

The reaction between an anthracene derivative and C₆₀ typically occurs across the 9,10-positions of the anthracene and a nih.govnih.gov double bond on the fullerene cage. This [4+2] cycloaddition is often reversible. Studies on closely related compounds, such as 9,10-dimethylanthracene (B165754), show that the reaction with C₆₀ leads to the formation of a monoadduct. researchgate.net The kinetics and thermodynamics of these cycloaddition reactions have been analyzed, revealing them to be equilibrium processes. researchgate.net The steric hindrance from substituents on the anthracene can influence the reaction rate and the stability of the resulting adduct. researchgate.net

Table 2: Research Findings on Anthracene-Fullerene Cycloaddition

| Anthracene Derivative | Dienophile | Reaction Type | Product(s) | Key Findings |

| 9,10-Dimethylanthracene | C₆₀ Fullerene | [4+2] Diels-Alder Cycloaddition | Monoadduct | The reaction is an equilibrium process. Thermodynamic and kinetic data can be calculated. researchgate.net |

| Substituted Anthracenes | 4-Phenyl-1,2,4-triazoline-3,5-dione | [4+2] Diels-Alder Cycloaddition | 9,10-Adduct | Reaction proceeds at the most active 9,10-positions. Steric shielding by large 9,10-substituents can hinder the reaction. researchgate.net |

| Various Anthracenes | Maleic Anhydride | [4+2] Diels-Alder Cycloaddition | 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | A classic and widely studied Diels-Alder reaction demonstrating the reactivity of the 9,10-positions. mcpherson.edu |

Modifications at the 9,10-Positions

Formation of Anthracene-9,10-endoperoxides

The formation of endoperoxides from anthracenic compounds is a well-documented photochemical reaction involving the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core. In the case of this compound, this transformation is typically achieved through photosensitized oxidation. The reaction is initiated by a photosensitizer which, upon absorption of light, transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂).

This electrophilic singlet oxygen then readily attacks the electron-rich diene system of the this compound molecule, resulting in the formation of the corresponding this compound-9,10-endoperoxide. This reaction is analogous to the photosensitized oxidation of 9,10-dimethylanthracene, which yields its corresponding endoperoxide as the sole product. The kinetics of such reactions are dependent on factors including the initial concentration of the anthracene derivative, the intensity of the light source, and the quantity of the photosensitizer employed. Aromatic endoperoxides can undergo thermal or photolytic decomposition through two primary competing pathways: cycloreversion to regenerate the parent hydrocarbon and molecular oxygen, or homolytic cleavage of the peroxide bond to form a biradical intermediate that can rearrange to other products.

Table 1: Reaction Parameters for the Formation of Anthracene-9,10-endoperoxides

| Reactant | Reagent | Reaction Type | Key Conditions | Product |

|---|---|---|---|---|

| This compound | Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Photosensitizer, Visible Light | This compound-9,10-endoperoxide |

Transformations of Peripheral Methyl Groups and Aromatic Rings

The oxidation of this compound can lead to the formation of this compound-9,10-dione, a derivative of the anthraquinone (B42736) family. While direct oxidation pathways for this specific compound are not extensively detailed in readily available literature, the transformation of substituted anthracenes to their corresponding quinones is a fundamental reaction in aromatic chemistry. For instance, it has been observed that tetramethyl anthracene-2,3,6,7-tetracarboxylate can undergo air oxidation to yield the corresponding 9,10-dihydro-9,10-dioxoanthracene derivative. This suggests that this compound would be susceptible to oxidation under similar or more forcing conditions, utilizing common oxidizing agents such as chromic acid, nitric acid, or air/oxygen in the presence of a catalyst. The reaction involves the oxidation of the central aromatic ring at the 9 and 10 positions to form the diketone structure characteristic of anthraquinones.

Table 2: Oxidation of Substituted Tetramethylanthracene

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Tetramethyl anthracene-2,3,6,7-tetracarboxylate | Air | Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate |

Halogenation of this compound can occur at either the aromatic rings or the peripheral methyl groups, depending on the reaction conditions.

Ring Halogenation: Electrophilic aromatic substitution with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst would be expected to introduce halogen atoms onto the external benzene (B151609) rings. The directing effects of the methyl groups would influence the regioselectivity of this substitution. For example, the bromination of 9,10-dibromoanthracene (B139309) with molecular bromine can lead to addition across the central ring, followed by elimination to yield polybrominated aromatic products. This suggests a pathway for the synthesis of brominated derivatives of this compound on the aromatic scaffold.

Methyl Group Halogenation: Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator or UV light, halogenation would preferentially occur at the benzylic positions of the four methyl groups. This type of reaction is common for alkyl-substituted aromatic compounds, such as the chlorination or bromination of the methyl group of toluene. This would lead to the formation of (bromomethyl)anthracene derivatives, which are versatile precursors for further functionalization. The exhaustive halogenation of all four methyl groups could potentially yield a tetrabromo derivative, specifically 2,3-dimethyl-9,10-bis(dibromomethyl)anthracene or similar polyhalogenated species on the methyl groups.

Table 3: Potential Halogenation Pathways for this compound

| Reaction Type | Reagents | Site of Halogenation | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic Rings (1,4,5,8-positions) | Bromo-2,3,9,10-tetramethylanthracene derivatives |

| Free Radical Halogenation | N-Bromosuccinimide (NBS), Initiator/UV light | Peripheral Methyl Groups | (Bromomethyl)tetramethylanthracene derivatives |

Synthesis of Polycyclic Scaffolds Utilizing this compound

This compound serves as a valuable precursor for the synthesis of complex, three-dimensional triptycene (B166850) architectures. Triptycenes are rigid, paddle-wheel shaped molecules with a D₃h symmetry, which makes them useful as molecular scaffolds in supramolecular chemistry and materials science.

The key transformation in the synthesis of triptycenes from anthracene derivatives is the Diels-Alder [4+2] cycloaddition reaction with a suitable dienophile, most commonly benzyne (B1209423). In a specific example, a D₃h symmetric triptycene derivative was synthesized starting from a tetramethylanthracene. The synthesis involved the Diels-Alder reaction between the tetramethylanthracene and a benzyne derivative. Benzyne is a highly reactive intermediate that can be generated in situ from various precursors, such as the treatment of 1,2-dibromo-4,5-dimethylbenzene (B50925) with n-butyllithium or from the corresponding anthranilic acid derivative. The resulting triptycene scaffold, containing the four methyl groups from the original anthracene, can then undergo further transformations, such as oxidation of the peripheral rings and subsequent functionalization to create more complex molecules with potential applications as ligands or in the formation of porous materials.

Table 4: Synthesis of Triptycene Derivatives from Tetramethylanthracene

| Anthracene Derivative | Dienophile (Benzyne Precursor) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Tetramethylanthracene | 1,2-Dibromo-4,5-dimethylbenzene + n-BuLi | Diels-Alder Cycloaddition | D₃h-Hexamethyl Triptycene derivative |

Reaction Mechanisms and Mechanistic Studies Involving 2,3,9,10 Tetramethylanthracene

Cycloaddition Reaction Mechanisms and Stereochemical Outcomes

The photodimerization of anthracenes is a classic [4+4] photocycloaddition reaction that proceeds through an excited singlet state. This reaction involves the formation of a new eight-membered ring, linking two anthracene (B1667546) molecules across their 9,10-positions. wikipedia.org The substitution pattern on the anthracene core, such as in 2,3,9,10-tetramethylanthracene, plays a crucial role in determining the stereochemical outcome of this cycloaddition.

The photodimerization of substituted anthracenes can lead to different regioisomers and diastereomers. For 9,10-unsubstituted anthracenes, the cycloaddition predominantly occurs at the 9 and 10 positions of the central ring. This regioselectivity is guided by the higher orbital coefficients of the highest occupied molecular orbital (HOMO) at these positions and the greater aromatic stabilization of the resulting dimer. researchgate.net

In the case of this compound, the photodimerization is expected to proceed via a [4+4] cycloaddition between the 9,10-positions of two molecules. The presence of methyl groups at the 2,3-positions influences the diastereoselectivity of the dimerization, which can result in the formation of syn and anti isomers. A study on the photodimerization of 2,3-dimethylanthracene (B1329340) revealed that the anti and syn dimers were formed in equal amounts. This suggests that the steric hindrance from the methyl groups at the 2 and 3 positions does not significantly favor one diastereomer over the other in this specific case. While this provides insight, the additional methyl groups at the 9 and 10 positions in this compound would introduce further steric crowding, potentially altering this ratio.

| Substituted Anthracene | Diastereomeric Ratio (anti:syn) |

| 2,3-Dimethylanthracene | 1:1 |

This table is based on data for a related compound and serves as an illustrative example.

Both steric and electronic factors significantly impact the photodimerization of substituted anthracenes. The methyl groups in this compound exert both effects.

Steric Factors: The bulkiness of substituents can influence the rate and selectivity of the photodimerization. Increased steric hindrance can slow down the reaction. researchgate.net For 2,3-disubstituted anthracenes, a linear correlation has been observed between the steric size of the substituents and the ratio of anti to syn isomers, with larger groups generally favoring the anti dimer due to repulsive steric effects. figshare.com The four methyl groups in this compound introduce considerable steric bulk, which would be expected to influence the approach of the two anthracene molecules and the geometry of the transition state.

Photoreactivity and Excited State Processes

Upon absorption of light, this compound can undergo several photophysical and photochemical processes, including fluorescence, intersystem crossing to the triplet state, and reactions with other molecules, most notably molecular oxygen.

In the presence of oxygen, photoexcited this compound can generate singlet oxygen, which can then react with a ground-state molecule of the anthracene to form an endoperoxide. This endoperoxide is itself photochemically active and can undergo photocycloreversion to regenerate the parent anthracene and molecular oxygen.

Studies on the endoperoxide of the closely related 9,10-dimethylanthracene (B165754) (DMAPO) have shown that its photolysis leads to competing cycloreversion and rearrangement reactions. The photochemical cycloreversion, which produces 9,10-dimethylanthracene and molecular oxygen, has been found to originate from the second excited singlet state (S2). acs.org In contrast, a rearrangement reaction, initiated by the homolytic cleavage of the peroxide bond, occurs upon excitation to the first excited singlet state (S1). acs.org The quantum yields for these competing pathways are wavelength-dependent.

| Endoperoxide Derivative | Photochemical Reaction | Quantum Yield (Φ) | Excitation State |

| 9,10-Dimethylanthracene Endoperoxide | Cycloreversion | 0.35 | S2 |

| 9,10-Dimethylanthracene Endoperoxide | Rearrangement | 0.34 | S1 |

This table presents data for the endoperoxide of 9,10-dimethylanthracene as a model for the behavior of the this compound derivative. acs.org

Femtosecond transient absorption spectroscopy has been a powerful tool for investigating the ultrafast processes that occur immediately after photoexcitation. Studies on anthracene endoperoxide (APO) have revealed the timescales of the competing primary photoreactions. Upon UV excitation, both the cycloreversion product (anthracene) and a diepoxide rearrangement product are formed within less than 3 picoseconds. libretexts.org The initially formed anthracene is in a vibrationally excited ("hot") ground state, which then dissipates its excess energy on a timescale of about 18 picoseconds. libretexts.org The diepoxide is formed in an electronically excited state and cools on a similar timescale of approximately 21 picoseconds. libretexts.org These ultrafast reaction times highlight the efficiency of these photochemical pathways in competing with other deactivation processes. While specific data for the endoperoxide of this compound is not available, similar ultrafast dynamics are expected.

Photoexcited this compound can transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂) to produce the highly reactive singlet oxygen (¹O₂). This process occurs via intersystem crossing from the excited singlet state of the anthracene to its triplet state, which then sensitizes the formation of singlet oxygen. Methylated anthracenes are known to be efficient generators of singlet oxygen. acs.org

Thermolytic Decomposition Pathways and Reversibility

The pyrolysis of methylanthracenes has been shown to proceed through several primary reaction pathways, which can be extrapolated to predict the behavior of this compound. umich.edu Research on the pyrolysis of 1-methylanthracene, 2-methylanthracene, and 9-methylanthracene (B110197) at temperatures ranging from 350 to 450°C revealed three principal decomposition routes: demethylation, methyl addition, and hydrogenation. umich.edu

Demethylation: This pathway involves the cleavage of a methyl group from the anthracene core, leading to the formation of a less substituted anthracene and a methyl radical. For this compound, this would result in various tri-, di-, and mono-methylated anthracenes, and ultimately, unsubstituted anthracene. The relative ease of demethylation is influenced by the position of the methyl group, with reactivity generally being higher at the meso-positions (9 and 10) compared to the outer rings.

Methyl Addition: The methyl radicals generated from demethylation can subsequently add to another molecule of this compound or other methylated anthracenes present in the reaction mixture. This leads to the formation of higher molecular weight products, such as pentamethylanthracenes and other polymethylated species.

Hydrogenation: This pathway results in the formation of partially hydrogenated products, such as methyl-9,10-dihydroanthracenes. This occurs through hydrogen-transfer mechanisms, which are a key aspect of the free-radical chemistry of polycyclic alkylarenes. umich.edu

The relative importance of these pathways is dependent on the specific isomer and reaction conditions. For instance, in the pyrolysis of simpler methylanthracenes, the product distribution varies significantly with the position of the methyl substituent. umich.edu

The reversibility of these thermolytic pathways under pyrolytic conditions is a complex issue. While radical addition reactions are generally reversible, the high temperatures and the presence of various reactive species in a pyrolysis environment can lead to a complex network of reactions, making a simple reversal to the starting material unlikely. The demethylation process, involving the breaking of a C-C bond, is not typically considered readily reversible under these conditions. However, the concept of reversible PAH condensation has been explored in the context of soot formation, suggesting that under certain flame conditions, the association and dissociation of PAH molecules can occur.

A summary of the expected primary thermolytic decomposition pathways for this compound, based on studies of other methylanthracenes, is presented below:

| Pathway | Description | Expected Products |

| Demethylation | Cleavage of one or more methyl groups. | Trimethylanthracenes, Dimethylanthracenes, Monomethylanthracenes, Anthracene, Methyl radicals |

| Methyl Addition | Addition of methyl radicals to the aromatic core. | Pentamethylanthracenes, Hexamethylanthracenes, etc. |

| Hydrogenation | Addition of hydrogen atoms to the anthracene core. | Methyl-dihydroanthracene derivatives |

Theoretical Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction pathways and energy barriers associated with the thermolytic decomposition of complex molecules like this compound. While specific DFT studies on this particular molecule's thermolysis are scarce, the principles can be understood from theoretical work on anthracene and other substituted PAHs.

The primary events in the thermolytic decomposition are the cleavage of C-H and C-C bonds. Theoretical calculations on unsubstituted anthracene have determined the activation and reaction energies for these bond cleavages. These studies provide a baseline for understanding the energetic landscape of the decomposition process.

The introduction of methyl groups at the 2, 3, 9, and 10 positions is expected to significantly influence the reaction pathways and energy barriers compared to unsubstituted anthracene. The methyl groups are electron-donating, which can affect the electron density distribution on the aromatic rings and, consequently, the bond strengths.

Influence of Methyl Substitution on Bond Dissociation Energies (BDEs):

C-H Bonds: The C-H bonds of the methyl groups are generally weaker than the aromatic C-H bonds. Therefore, hydrogen abstraction from a methyl group is a likely initial step in the decomposition, forming a resonance-stabilized benzylic-type radical. DFT calculations can be employed to determine the precise BDEs of these C-H bonds.

C-C Bonds: The cleavage of the C-C bond between a methyl group and the anthracene ring (demethylation) is a key reaction pathway. The strength of this bond will depend on the position of the methyl group. Theoretical calculations can quantify these BDEs and help predict the preferred sites for demethylation.

Computational Approaches to Elucidate Reaction Pathways:

DFT calculations can be used to map the potential energy surface for various possible reaction pathways. This involves:

Geometry Optimization: Determining the lowest energy structures of the reactant, intermediates, transition states, and products.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) and obtaining zero-point vibrational energies.

Transition State Searching: Locating the transition state structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a found transition state indeed connects the desired reactant and product.

While specific energy barrier values for this compound are not available in the literature, the following table provides a conceptual comparison of the expected influence of methyl substitution on bond dissociation energies relative to unsubstituted anthracene, based on general principles of organic chemistry.

| Bond Type | Location | Expected Influence of Methyl Substitution on BDE | Rationale |

| Aromatic C-H | Ring positions | Minor | Electron-donating effect of methyl groups may slightly weaken these bonds. |

| Methyl C-H | 2, 3, 9, 10 positions | Lower BDE than aromatic C-H | Formation of a resonance-stabilized radical upon H-abstraction. |

| Aromatic C-C (ring) | Anthracene core | Minor | Methyl substitution is unlikely to drastically alter the core aromatic C-C bond strengths. |

| Aromatic C-CH3 | 2, 3, 9, 10 positions | Lower BDE than aromatic C-C | This bond is inherently weaker than the ring C-C bonds and is the site of demethylation. |

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. Specific bonds and functional groups absorb at characteristic frequencies.

For 2,3,9,10-tetramethylanthracene, the IR spectrum would be characterized by absorptions corresponding to the C-H bonds of the methyl groups and the aromatic ring, as well as the C=C bonds of the anthracene (B1667546) core.

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). pressbooks.puborgchemboulder.com The C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). spectroscopyonline.comspcmc.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pubblogspot.com

C-H Bending: Out-of-plane C-H bending vibrations for substituted aromatic rings produce strong absorptions in the 675-900 cm⁻¹ region, the exact position of which can be indicative of the substitution pattern. orgchemboulder.comlibretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3030 - 3100 |

| Methyl C-H | Stretching | ~2850 - 2960 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Aromatic C-H | Out-of-plane Bending | ~675 - 900 |

Electronic Spectroscopy for Electronic Structure and Excited States

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like anthracene and its derivatives, the absorption spectrum is characterized by transitions involving π-electrons of the conjugated system. The absorption spectra of polycyclic aromatic hydrocarbons are known to shift to longer wavelengths (a bathochromic shift) as the size of the conjugated system increases. docbrown.infomdpi.com

The UV-Vis absorption spectrum of anthracene typically shows characteristic bands in the ultraviolet region. acs.org The introduction of methyl groups, which are electron-donating, onto the anthracene core is expected to cause a slight red-shift in the absorption bands. This is due to the hyperconjugative effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 2: UV-Vis Absorption Maxima for Selected Aromatic Compounds

| Compound | λ_max (nm) | Reference(s) |

| Benzene (B151609) | 177 | docbrown.info |

| Methylbenzene | 190 | docbrown.info |

| Naphthalene | 220 | docbrown.info |

| Anthracene | 253 | docbrown.info |

Fluorescence spectroscopy, which includes emission and emission excitation spectra, is a sensitive technique for studying the electronic structure of molecules. Upon absorption of a photon, a molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum shows the intensity of emitted light as a function of wavelength, while the excitation spectrum shows the intensity of emission at a specific wavelength as the excitation wavelength is varied.

For many anthracene derivatives, the excitation spectrum closely mirrors the absorption spectrum. Anthracene and its derivatives are known for their strong fluorescence. For instance, 9,10-bis(phenylethynyl)anthracene (B116448) is a fluorescent compound with an excitation peak at 310 nm and an emission peak at 468 nm, resulting in a large Stokes' shift of 158 nm. aatbio.com

The fluorescence of this compound is expected to be influenced by the methyl substituents. These groups can affect the quantum yield and the lifetime of the excited state. In some cases, the presence of substituents can lead to different crystal packing in the solid state, which in turn can significantly alter the emission spectra. mdpi.com Studies on mixed crystals of 2,3-dimethylnaphthalene (B165509) and anthracene have shown that the anthracene guest fluorescence appears as broad lines, which is attributed to spatial fluctuations of the site energy.

Time-resolved transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales. A "pump" laser pulse excites the sample, and a delayed "probe" pulse monitors the changes in absorption as the molecule relaxes from the excited state. This allows for the characterization of processes such as intersystem crossing, internal conversion, and charge separation. nih.gov

Studies on a 9,10-bis(phenylethynyl)anthracene dimer and trimer have utilized transient absorption spectroscopy to investigate triplet excited state formation. nih.gov In polar solvents, it was found that triplet formation occurs through charge recombination following a symmetry-breaking charge separation, rather than singlet fission. nih.gov This highlights the significant role of the molecular environment and intermolecular interactions in the excited-state dynamics of anthracene derivatives.

The excited-state dynamics of this compound would likely involve similar processes. The methyl groups could influence the rates of these processes. For example, methylation has been shown to significantly alter the excited-state lifetimes of guanosine (B1672433) derivatives in a position-sensitive manner. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Analysis

A study on a co-crystal containing tetramethyl anthracene-2,3,6,7-tetracarboxylate provides detailed structural information about a substituted anthracene core. nih.gov In this structure, the molecule occupies a crystallographic inversion center. nih.gov The dihedral angles between the mean aromatic plane and the carboxylate planes are 41.32 (10)° and -38.35 (10)°. nih.gov

Crystallographic data for 9,9,10,10-tetramethyl-9,10-dihydroanthracene (B1584126) is also available, providing information on the geometry of a saturated anthracene core with methyl substituents. nih.gov

Based on the planar nature of the anthracene core, this compound is expected to have a largely planar molecular conformation. The methyl groups will be attached to the aromatic rings, and their precise orientation and the resulting bond lengths and angles can be definitively determined by X-ray crystallography. The crystal packing will be influenced by intermolecular interactions, such as van der Waals forces.

Table 3: Crystal Data for a Tetramethyl Anthracene Derivative (Tetramethyl anthracene-2,3,6,7-tetracarboxylate–tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (1/1))

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |

| Triclinic | P-1 | 8.2110(3) | 9.5965(3) | 12.0886(5) | 86.281(2) | 81.514(2) | 81.705(2) | 931.34(6) | 1 | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. For anthracenic compounds, these typically include van der Waals forces, π-π stacking interactions between the aromatic rings, and C-H···π interactions. The specific substitution pattern of methyl groups on the anthracene core in this compound would be expected to significantly influence these interactions. The steric hindrance introduced by the methyl groups at the 9 and 10 positions could potentially lead to a twisted or non-planar arrangement of the anthracene cores to minimize steric strain, which would, in turn, affect the efficiency of π-π stacking. The methyl groups at the 2 and 3 positions would further modify the electronic distribution and steric profile of the molecule, influencing how individual molecules pack together in the crystal lattice. A quantitative analysis of these interactions, including the distances and angles between interacting molecules, would require single-crystal X-ray diffraction data, which is not currently available in the reviewed literature.

Resolution of Disorder Phenomena in Crystal Lattices

Disorder in crystal structures occurs when a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. For substituted anthracenes, this can manifest as orientational disorder, where the molecule is flipped relative to a crystallographic symmetry element, or as conformational disorder of substituent groups. In the case of this compound, disorder could potentially arise from the rotational freedom of the methyl groups or from the molecule adopting slightly different orientations within the unit cell. The resolution and modeling of such disorder are critical for an accurate determination of the crystal structure. This process typically involves advanced crystallographic refinement techniques, where the disordered components are modeled with partial occupancies over multiple sites. Without experimental diffraction data, it is impossible to determine if this compound exhibits any disorder in its crystal lattice or to describe the methods that would be used for its resolution.

Computational and Theoretical Investigations of 2,3,9,10 Tetramethylanthracene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and geometric parameters of 2,3,9,10-tetramethylanthracene. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of polycyclic aromatic hydrocarbons (PAHs). semanticscholar.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules. DFT calculations can optimize the molecular geometry of this compound to find its most stable conformation.

Table 1: Representative DFT-Calculated Parameters for Anthracene (B1667546) Derivatives Note: This table presents typical data obtained for related anthracene compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value (for Anthracene/Substituted Anthracenes) | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Relates to electronic excitation energy and stability |

| C-C Bond Length (Aromatic) | 1.39 - 1.43 Å | Describes the geometry of the fused rings |

Ab initio methods are computationally intensive techniques that are derived directly from theoretical principles without the inclusion of experimental data. For studying excited states, methods like Configuration Interaction Singles (CIS) and Complete Active Space Self-Consistent Field (CASSCF) are employed.

For the parent anthracene molecule, ab initio calculations have been used to characterize its lowest excited singlet states (S₁) and triplet states (T₁). huji.ac.ilresearchgate.net These calculations confirm the nature of these states, which are crucial for understanding the molecule's photophysical properties. For this compound, these methods would be used to compute the energies of its excited states. The calculations would likely show that the S₁ and T₁ states are primarily derived from HOMO-LUMO transitions, characteristic of π-π* states in aromatic systems. researchgate.net The substitution with four methyl groups would be predicted to cause a slight red-shift (lower energy) in these transitions compared to unsubstituted anthracene due to their electron-donating effect. rsc.org

Theoretical Modeling of Chemical Reactivity and Selectivity

Theoretical models are essential for predicting where a molecule is most likely to react. For PAHs, reactivity is often governed by the electron density at different positions on the aromatic rings. researchgate.netnih.gov Computational methods like the condensed Fukui function and the activation strain model are used to predict the most probable sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.netrsc.org

For this compound, the positions on the central ring (C9, C10) are already substituted. The methyl groups at the 2, 3, 9, and 10 positions are electron-donating, which increases the electron density of the anthracene core, making it more susceptible to electrophilic attack than the parent anthracene. wikipedia.org Theoretical calculations of reactivity indices, such as the Fukui function, would be used to quantify the reactivity of the remaining unsubstituted carbon atoms (1, 4, 5, 6, 7, 8). These models would likely predict that the positions adjacent to the methyl-substituted rings have altered reactivity due to the electronic influence of the methyl groups. The activation strain model could be further used to analyze the reaction barriers for specific reactions, such as Diels-Alder cycloadditions, by calculating the energy required to distort the molecule into the transition state geometry. rsc.org

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR). researchgate.netarxiv.orgrogue-scholar.org DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.

For this compound, computational methods would be used to calculate the magnetic shielding of each proton and carbon nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum would show distinct signals for the aromatic protons and the methyl protons. Due to the molecule's symmetry, specific sets of protons and carbons would be chemically equivalent, leading to a simplified predicted spectrum. For instance, the four methyl groups might be predicted to have very similar, if not identical, chemical shifts. Comparing the computationally predicted NMR spectrum with an experimental one is a standard method for confirming molecular structure.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts Note: This table is a hypothetical representation of data that would be generated from computational prediction for this compound, based on general principles for similar aromatic compounds.

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Environment |

| C-2, C-3, C-9, C-10 | 130 - 135 | Substituted Aromatic Carbon |

| C-1, C-4, C-5, C-8 | 124 - 128 | Aromatic CH |

| Methyl Carbons | 15 - 25 | Aliphatic CH₃ |

| Quaternary Carbons (ring junctions) | 132 - 138 | Aromatic C (no H) |

Dynamics of Molecular Rotation and Hindered Methyl Groups

The four methyl groups in this compound are not static; they undergo rotation around the carbon-carbon single bond that connects them to the anthracene core. This rotation is not entirely free but is hindered by a potential energy barrier. kyushu-u.ac.jp Computational methods can be used to calculate the potential energy surface for this rotation.

By systematically rotating one of the methyl groups and calculating the molecule's energy at each step, a potential energy curve can be generated. The height of the peaks on this curve corresponds to the rotational barrier. mdpi.com For methylanthracenes, studies have shown that the steric repulsion between the hydrogen atoms of the methyl group and the nearby hydrogen atoms on the aromatic ring is a major factor determining the barrier height. kyushu-u.ac.jp In this compound, the interactions between adjacent methyl groups (at positions 2 and 3) and the steric hindrance at the 9 and 10 positions would create a complex potential energy surface. DFT calculations would be essential to determine these barriers and identify the lowest energy (most stable) conformation of the methyl groups. These dynamics can be influenced by electronic excitation, which can alter the shape of the potential energy surface and the height of the rotational barriers. kyushu-u.ac.jp

Energy Transfer and Dissipation Mechanisms

Upon absorbing light, an excited this compound molecule must dissipate the excess energy. The primary pathways for this are fluorescence (emission of a photon from the S₁ state) and intersystem crossing to the triplet state (T₁), which can then lead to phosphorescence or non-radiative decay. nih.govmdpi.com

The photophysical properties of substituted anthracenes are strongly influenced by their molecular structure. rsc.orgnih.govresearchgate.net Theoretical calculations, particularly time-dependent DFT (TD-DFT), can be used to investigate these processes. rsc.org Calculations can estimate the rates of radiative decay (fluorescence) and non-radiative processes like intersystem crossing. The energy gap between the S₁ and T₁ states is a key factor governing the efficiency of intersystem crossing. The electron-donating methyl groups in this compound are expected to influence the energies of these states. rsc.org In concentrated solutions or the solid state, anthracene derivatives can form excimers (excited-state dimers), which provide an additional energy dissipation pathway, often leading to quenched and red-shifted fluorescence. nih.gov Computational models can explore the geometry and stability of such excimers to understand aggregation effects on the photophysical properties.

Advanced Applications in Materials Science and Supramolecular Assemblies

Role in the Construction of Molecular Machines and Devices

Molecular machines are sophisticated molecular assemblies designed to perform mechanical-like movements in response to external stimuli. Anthracene (B1667546) and its derivatives are attractive components for such systems due to their rigidity, planar structure, and rich photochemistry, particularly their ability to undergo [4+4] photocycloaddition. researchgate.net This reversible dimerization process, triggered by UV light, can induce significant conformational changes, which is a key requirement for actuation in molecular machines.

Although specific examples detailing the use of 2,3,9,10-tetramethylanthracene in molecular machines are scarce, the anthracene moiety has been successfully integrated into mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. In these architectures, the anthracene units can act as recognition sites or as photoactive components that drive the motion of the interlocked parts. For instance, the π-extended nature of anthracene can facilitate [π···π] stacking interactions, which are crucial for the template-directed synthesis of these complex structures. acs.org The methyl groups in this compound would likely influence the solubility and steric hindrance of the resulting assemblies, potentially tuning the efficiency and kinetics of the mechanical motion.

Integration into Supramolecular Chemistry Frameworks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Anthracene derivatives are widely employed in this field to construct functional supramolecular architectures due to their shape, size, and electronic properties. rsc.orgmdpi.com

The planar and aromatic surface of the anthracene core makes it an excellent component for creating molecular hosts capable of recognizing and binding guest molecules. Anthracene-containing macrocycles and cages can form well-defined cavities that encapsulate guests through hydrophobic, van der Waals, and C-H···π interactions. researchgate.net For example, an anthracene-containing crown ether has been shown to form host-guest complexes with tetracyanobenzene. rsc.orgrsc.org In another instance, the cavity of a cyclophane containing two anthracene units was able to bind an anthracene molecule in a face-to-face manner. acs.org The methyl groups of this compound would modify the shape and electronic properties of such a cavity, thereby influencing its guest-binding selectivity and affinity. Furthermore, anthracene derivatives can form two-dimensional porous networks at solid/liquid interfaces, creating cavities that can co-adsorb solvent molecules or be selectively filled by guest molecules like coronene. nih.gov

The tendency of anthracene derivatives to form ordered structures through π-π stacking and other non-covalent interactions drives their self-assembly into a variety of complex systems. For instance, an amphiphilic anthracene derivative has been shown to self-assemble in aqueous solution to form prickly microspheres. koreascience.kr Another study reported on an anthracene-guanidine derivative that forms a rare and highly emissive T-shaped dimer in aqueous solution, a process assisted by hydrogen bonds with water molecules. acs.org Soluble disubstituted acenes, including anthracene derivatives, can self-assemble into nanofibers, leading to the gelation of various organic solvents. researchgate.net The specific substitution pattern of this compound would be expected to play a crucial role in directing the self-assembly process, influencing the morphology and stability of the resulting supramolecular structures.

As mentioned earlier, anthracene moieties are valuable components in the synthesis of mechanically interlocked molecules (MIMs). Their ability to participate in [π···π] stacking interactions is a key driving force in template-directed syntheses of catenanes and rotaxanes. An octacationic homo mdpi.comcatenane has been efficiently synthesized by incorporating anthracene moieties into pyridinium-containing cyclophanes, where the π-stacking of the anthracene units overcomes the Coulombic repulsion between the pyridinium (B92312) ions. acs.org The close proximity of the anthracene units within these interlocked structures can give rise to unique photophysical properties, such as exciplex fluorescence. The methyl substituents on this compound could influence the geometry and strength of these π-stacking interactions, thereby affecting the efficiency of MIM formation and the properties of the resulting architectures.

Precursors for Organic Electronic Components

The excellent photoluminescent properties and charge-carrying capabilities of the anthracene core make it a fundamental building block for a wide range of organic electronic devices. Anthracene derivatives have been extensively utilized as emitting materials, charge-transporting materials, and photosensitizers. google.comresearchgate.netresearchgate.netrsc.orgdntb.gov.ua The planar structure of anthracene promotes strong intermolecular interactions, which is advantageous for charge transport in organic field-effect transistors (OFETs). rsc.org

In the context of organic photoconductors and related technologies like dye-sensitized solar cells (DSSCs), sensitizers are crucial components that absorb light and initiate the process of charge separation. Anthracene derivatives have been developed as effective co-sensitizers for porphyrin-based DSSCs. rsc.org These anthracene-based dyes typically consist of a donor, a π-spacer (the anthracene unit), and an acceptor. The anthracene π-bridge facilitates efficient charge transfer from the donor to the acceptor and ultimately to the semiconductor material. The electron-donating methyl groups in this compound would likely enhance the electron-rich nature of the anthracene core, potentially improving its performance as part of a sensitizer (B1316253) molecule by modulating its light-harvesting and charge-transfer properties.

Components in Charge Transfer Materials

Charge transfer (CT) materials are comprised of electron-donating and electron-accepting molecules. In these systems, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often facilitated by photoexcitation. The resulting materials exhibit unique optical and electronic properties, making them valuable in applications such as organic conductors, photovoltaics, and nonlinear optics.

The efficacy of a molecule as an electron donor in a charge transfer complex is largely determined by its ionization potential, which is inversely related to the energy of its HOMO. Anthracene itself is a well-known electron donor due to its extended π-conjugated system. The introduction of electron-donating groups, such as methyl groups, onto the aromatic core is a common strategy to enhance its donor capacity.

Influence of Methylation on Donor Properties

The four methyl groups in this compound are expected to significantly influence its electron-donating properties through inductive and hyperconjugative effects. These effects increase the electron density of the anthracene π-system, thereby raising the energy of the HOMO and lowering the ionization potential compared to unsubstituted anthracene. A lower ionization potential makes the molecule a stronger electron donor.

While specific experimental data for charge transfer complexes of this compound are scarce, we can draw parallels from studies on other methylated anthracenes. Research has shown a clear trend of decreasing ionization potentials and increasing electron-donating strength with an increasing number of methyl substituents on the anthracene core.

Hypothetical Charge Transfer Complex Parameters

To illustrate the potential of this compound as a donor, we can consider its interaction with common electron acceptors. The formation and properties of a charge transfer complex are influenced by the donor, acceptor, and the solvent environment.

| Donor | Acceptor | Solvent | λCT (nm) (Hypothetical) |

| This compound | Tetracyanoethylene (TCNE) | Dichloromethane | ~550-650 |

| This compound | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | ~600-700 |

| This compound | 1,2,4,5-Tetracyanobenzene (TCNB) | Chloroform | ~500-600 |

Note: The charge-transfer absorption maxima (λCT) are hypothetical and are projected based on trends observed for other methylated anthracenes. These values would be expected to show a red-shift compared to complexes with unsubstituted anthracene, indicating a smaller energy gap for the charge-transfer transition due to the enhanced donor strength of the methylated derivative.

Structural Considerations in Supramolecular Assemblies

In the solid state, donor-acceptor molecules in charge transfer materials often arrange in segregated or mixed stacks. The planarity of the anthracene core is conducive to π-π stacking interactions, which are crucial for efficient charge transport. The methyl groups in this compound, while enhancing its electronic properties, could introduce steric hindrance that influences the packing motif in supramolecular assemblies. This steric effect might alter the intermolecular distance and overlap between donor and acceptor molecules, thereby affecting the charge transfer efficiency and conductivity of the resulting material.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

Key areas for future synthetic research could include:

Metal-Catalyzed Cross-Coupling Reactions: Exploring novel palladium, nickel, or copper-catalyzed cross-coupling reactions could provide more direct and efficient pathways to introduce methyl groups onto the anthracene (B1667546) core. frontiersin.org

C-H Activation Strategies: Direct C-H activation and functionalization would represent a significant advancement, offering a more atom-economical approach to synthesizing 2,3,9,10-tetramethylanthracene from simpler precursors. nih.gov

Flow Chemistry Synthesis: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this and other polysubstituted anthracenes.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. | Catalyst cost and sensitivity, need for pre-functionalized starting materials. |

| Direct C-H Activation | High atom economy, use of simpler starting materials. | Regioselectivity control, harsh reaction conditions may be required. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Unprecedented Chemical Transformations

The specific arrangement of methyl groups in this compound may lead to unique reactivity and the discovery of novel chemical transformations. The electron-donating nature of the methyl groups can influence the electronic properties of the anthracene core, potentially altering its behavior in known reactions and enabling new ones.

Future research in this area should investigate:

Diels-Alder Reactions: A thorough investigation of the Diels-Alder reactivity of this compound with a variety of dienophiles could reveal unusual selectivities and lead to the synthesis of novel, complex polycyclic structures. researchgate.netorientjchem.org

Photodimerization: Studying the [4+4] photocycloaddition of this molecule could yield photodimers with unique thermal and photochemical properties, potentially useful in molecular switches and data storage. researchgate.net The steric hindrance from the methyl groups at the 9 and 10 positions might influence the kinetics and thermodynamics of this process.

Oxidative and Reductive Chemistry: The electron-rich nature of the core suggests that this compound could undergo interesting oxidative and reductive transformations, leading to novel functional materials or intermediates for further synthesis.

Application of Advanced Spectroscopic Techniques for Real-time Monitoring

To fully understand the kinetics and mechanisms of the chemical transformations of this compound, the application of advanced, in-situ spectroscopic techniques is crucial. Real-time monitoring can provide invaluable insights that are often missed with traditional offline analysis.

Promising techniques for future studies include:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of reactions in real-time, helping to identify transient intermediates and elucidate reaction mechanisms. spectroscopyonline.com

Time-Resolved Fluorescence Spectroscopy: Given the inherent fluorescence of the anthracene core, time-resolved fluorescence spectroscopy can be employed to study the dynamics of its excited states and its interactions with other molecules in real-time. researchgate.net

Raman Spectroscopy: This technique can provide detailed structural information and is particularly useful for monitoring reactions in solid-state or heterogeneous systems. nih.gov

Deeper Theoretical Understanding through Multiscale Modeling

Computational chemistry and theoretical modeling are powerful tools for predicting and understanding the properties and reactivity of molecules. A deeper theoretical understanding of this compound will be essential to guide experimental efforts and accelerate the discovery of new applications.

Future theoretical work should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. mdpi.com This can help in understanding the effects of the specific methylation pattern on the properties of the anthracene core.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, such as in solution or in the solid state, which is crucial for designing materials with specific properties.

Multiscale Modeling: For more complex systems, such as when the molecule is incorporated into a polymer or a biological membrane, multiscale modeling approaches that combine quantum mechanics and classical mechanics will be necessary to capture the full range of interactions. researchgate.netrsc.org

| Modeling Technique | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis and fluorescence spectra, reaction pathways and activation energies. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, aggregation behavior. |

| Multiscale Modeling (QM/MM) | Behavior in complex environments (e.g., polymers, biological systems), host-guest interactions. |

Expanding Roles in Emerging Technologies and Advanced Materials Platforms

The unique photophysical and electronic properties of substituted anthracenes make them promising candidates for a wide range of applications in emerging technologies and advanced materials. sci-hub.seresearchgate.net Future research should explore the potential of this compound in these areas.

Potential applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their blue emission, and the specific substitution pattern of this compound could lead to materials with improved efficiency and stability for use in OLED displays and lighting. frontiersin.org

Organic Field-Effect Transistors (OFETs): The ability of PAHs to self-assemble and transport charge makes them suitable for use in OFETs. The methyl groups in this compound could influence the molecular packing in the solid state, which is a key determinant of charge mobility. sci-hub.se

Chemical Sensors: The fluorescent properties of the anthracene core can be sensitive to the presence of certain analytes. It is conceivable that functionalized derivatives of this compound could be developed as highly sensitive and selective chemical sensors.

Photovoltaics: As electron-donating materials, anthracene derivatives have potential applications in organic solar cells. The electronic properties of this compound should be investigated in this context.

常见问题

Q. What are the primary synthetic routes for 2,3,9,10-tetramethylanthracene, and how do their yields compare?

The compound has been synthesized via pyrolysis of 2,4,5,3',4'-pentamethylbenzophenone followed by oxidation to anthraquinone and subsequent reduction, though this method yields <30% . Another route involves Friedel-Crafts condensation of 3,4-dimethylbenzoyl chloride to form tetramethylanthraquinone, which is then reduced. While these methods are foundational, they require multi-step purification and exhibit suboptimal efficiency. Bromination-elimination strategies (e.g., using t-BuOK or DBU) for related tetrabromoanthracenes suggest potential adaptations, but direct application to tetramethyl derivatives remains underexplored.

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural verification and purity assessment . X-ray crystallography, as demonstrated in coordination complex studies , can resolve stereochemical details. Gas chromatography-mass spectrometry (GC-MS) protocols for analogous anthracene derivatives may also be adapted, though method validation is advised.

Q. How can researchers confirm the regioselectivity of methylation in synthetic pathways?

Q. What experimental design considerations are critical for optimizing synthesis yield and purity?

Key factors include:

- Catalyst selection : Base catalysts like t-BuOK or DBU influence elimination efficiency in brominated precursors .

- Reaction kinetics : Monitoring intermediate formation via in-situ FTIR or HPLC can identify rate-limiting steps.

- Purification : Fractional crystallization or column chromatography may mitigate byproducts from Friedel-Crafts routes .

- Solvent effects : Polar aprotic solvents (e.g., DMF) could enhance solubility of aromatic intermediates.

Q. How does the methylation pattern of this compound influence its mutagenic and tumor-initiating activities?

Methyl groups at the 9- and 10-positions enhance biological activity by promoting epoxidation adjacent to peri-methyl substituents, as shown in Salmonella typhimurium mutagenicity assays and mouse skin tumorigenesis studies . Comparative metabolism studies suggest that steric effects from 2,3-methyl groups may stabilize reactive epoxide intermediates, exacerbating DNA adduct formation.

Q. What metabolic pathways are implicated in the bioactivation of this compound?

Cytochrome P450-mediated epoxidation at the 1,2- or 3,4-positions generates electrophilic intermediates capable of DNA alkylation . Competing pathways, such as hydroxylation or glutathione conjugation, may detoxify these species, but their relative contributions remain under investigation.

Q. How can methodological challenges in correlating synthetic byproducts with biological activity be addressed?

- Byproduct profiling : Use GC-MS or LC-MS to identify impurities from incomplete methylation or oxidation .

- Bioassay controls : Include synthetic intermediates (e.g., anthraquinones) in mutagenicity assays to isolate contributions from specific contaminants .

- Computational modeling : Predict metabolite reactivity using QSAR or DFT calculations to prioritize experimental validation.

Q. What functionalization strategies enable applications of this compound in materials science?

Oxidation with potassium permanganate converts methyl groups to carboxylic acids, forming tetracarboxylic acid derivatives. Subsequent thermal dehydration yields dianhydrides, which serve as monomers for polyimides or fluorinated polymers . Functionalization at the 2,3-positions (e.g., via electrophilic substitution) could further tailor electronic properties for optoelectronic devices.

Data Contradictions and Resolution

- Synthesis yields : Early pyrolysis methods report lower yields (<30%) compared to bromination-elimination routes for tetrabromo analogs (>70% ). Resolution requires systematic optimization of reaction conditions (e.g., temperature, catalyst loading).

- Biological activity : While 9,10-dimethylanthracene exhibits significant tumorigenicity, the tetramethyl derivative's enhanced activity conflicts with steric hindrance assumptions. Further metabolism studies are needed to clarify epoxidation kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。